3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .
Industrial Production Methods
the principles of green chemistry and the use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can be applied to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies are commonly used.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to target tyrosine-protein kinases such as Lyn, Src, and Lck, which are involved in various cellular signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiadiazolo[3,2-a]pyrimidines: These compounds are synthesized using similar multicomponent reactions and have applications in medicinal chemistry.
Uniqueness
3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl groups
Properties
Molecular Formula |
C20H16Cl2N4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16Cl2N4/c1-12-11-18(24-15-9-7-14(21)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)22/h3-11,24H,1-2H3 |
InChI Key |
KBZDXIZTLRIVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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